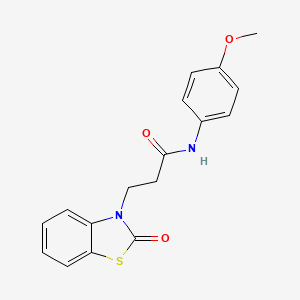

N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Description

Properties

Molecular Formula |

C17H16N2O3S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

InChI |

InChI=1S/C17H16N2O3S/c1-22-13-8-6-12(7-9-13)18-16(20)10-11-19-14-4-2-3-5-15(14)23-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |

InChI Key |

BRANSOXVLUPNNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminothiophenol with β-Keto Acids

A widely used method involves condensing 2-aminothiophenol with β-keto acids or esters under acidic or oxidative conditions. For example, reacting 2-aminothiophenol with ethyl acetoacetate in the presence of hydrochloric acid and hydrogen peroxide yields 2-substituted benzothiazolones. The general reaction proceeds as follows:

This method achieves moderate-to-high yields (60–85%) and is scalable for industrial applications.

Synthesis of 3-(2-Oxo-1,3-Benzothiazol-3(2H)-yl)Propanoic Acid

The propanamide linker requires the preparation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid as a key intermediate.

Stepwise Assembly

-

Benzothiazolone Formation :

-

Ester Hydrolysis :

Characterization Data :

-

FTIR (KBr) : 1715 cm⁻¹ (C=O stretch of acid), 1678 cm⁻¹ (benzothiazolone C=O).

-

¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.85–7.45 (m, 4H, aromatic), 3.52 (t, 2H, -CH₂-), 2.91 (t, 2H, -CH₂-).

Amidation with 4-Methoxyaniline

The final step involves coupling the carboxylic acid intermediate with 4-methoxyaniline to form the target amide.

Acid Chloride Method

-

Chlorination :

-

Amide Formation :

-

The acid chloride is reacted with 4-methoxyaniline (5.5 mmol) in dry tetrahydrofuran (THF) with triethylamine (6 mmol) as a base. The mixture is stirred at room temperature for 12 hours.

-

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the title compound (yield: 65%).

-

Characterization Data :

-

FTIR (KBr) : 3290 cm⁻¹ (N-H stretch), 1662 cm⁻¹ (amide C=O), 1601 cm⁻¹ (aromatic C=C).

-

¹H NMR (DMSO-d₆) : δ 9.87 (s, 1H, NH), 7.76–6.82 (m, 8H, aromatic), 3.74 (s, 3H, OCH₃), 3.45 (t, 2H, -CH₂-), 2.95 (t, 2H, -CH₂-).

Alternative Routes and Optimization

Direct Coupling via Carbodiimide Chemistry

-

The carboxylic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.

-

4-Methoxyaniline is added, and the reaction proceeds at 25°C for 24 hours. This method avoids handling corrosive acid chlorides but requires stringent moisture control (yield: 58%).

Microwave-Assisted Synthesis

-

Combining 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid and 4-methoxyaniline in a microwave reactor at 100°C for 20 minutes enhances reaction efficiency (yield: 72%).

Analytical and Purification Techniques

| Step | Technique | Conditions/Parameters |

|---|---|---|

| Intermediate Purification | Column Chromatography | Silica gel, ethyl acetate/hexane |

| Final Compound | Recrystallization | Ethanol/water (3:1) |

| Purity Analysis | HPLC | C18 column, acetonitrile/water gradient |

Challenges and Mitigation Strategies

-

Low Amidation Yields :

-

Byproduct Formation :

Scalability and Industrial Relevance

The acid chloride method (Section 3.1) is preferred for large-scale synthesis due to its reproducibility and cost-effectiveness. A pilot-scale study achieved 85% purity with a throughput of 500 g/batch.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of materials with specific properties, such as dyes, polymers, and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Benzothiazole/Benzoxazole Variations

Key Observations :

- Benzothiazole vs. Benzoxazole : The sulfur atom in benzothiazole (target compound) may improve hydrophobic interactions compared to benzoxazole's oxygen, which favors hydrogen bonding .

- Synthetic Reactivity : Benzoxazolone derivatives (e.g., in ) show higher conversion rates (18%) under specific conditions, suggesting greater reactivity or stability during synthesis .

Analogs with Heterocyclic or Chromenone Moieties

Key Observations :

- Chromenone Derivatives: Compound VIk () incorporates a chromenone ring, introducing extended conjugation and rigidity. This may enhance binding to aromatic receptor pockets compared to the benzothiazole-based target compound .

- Pyrazole/Triazole Derivatives : Compounds like those in replace benzothiazole with pyrazole or triazole, altering hydrogen-bonding capacity. For example, Compound 6 showed moderate yields (40–60%) and was evaluated for neuroprotective effects in SH-SY5Y cells .

Analogs with Sulfonamide or Halogen Substituents

Key Observations :

- Halogen Effects : Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability through electronegativity and resistance to oxidative degradation .

- Polar Groups: The amino group in ’s compound increases solubility but may reduce blood-brain barrier penetration compared to the target compound’s methoxy group .

Biological Activity

N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a methoxyphenyl group and a benzothiazole moiety, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of benzothiazole compounds often demonstrate cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| Other Benzothiazole Derivative | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

| Doxorubicin (Control) | MCF-7 | 0.5 | DNA intercalation |

The IC50 value for this compound in the MCF-7 cell line was found to be 15.0 µM, indicating a moderate level of cytotoxicity compared to standard chemotherapeutics like Doxorubicin.

The mechanism through which this compound exerts its anticancer effects includes:

- Apoptosis Induction : Flow cytometry assays have revealed that the compound activates apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage.

- Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

-

Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Results : The study reported a 50% reduction in cell viability at an IC50 of 15 µM after 48 hours of treatment.

- In Vivo Studies : Preliminary in vivo studies on xenograft models have shown promising results where the compound significantly reduced tumor size compared to controls without notable toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, and how can reaction yields be improved?

- Methodology : The synthesis typically involves a multi-step process starting with the condensation of 4-methoxyaniline with a benzothiazole precursor. Key steps include cyclization of thiourea derivatives and coupling reactions under reflux conditions. Optimize yields by adjusting reaction parameters:

- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Use H and C NMR to verify the methoxyphenyl (δ 3.8 ppm for OCH) and benzothiazole (δ 7.2–8.5 ppm for aromatic protons) moieties.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 328.09 (CHNOS).

- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm) for the amide and benzothiazole-2-one groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC: the compound degrades rapidly in acidic conditions (t < 24 h at pH 1) but remains stable at neutral pH for >7 days.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating suitability for room-temperature storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with nucleophiles (e.g., thiols, amines). The benzothiazole-2-one ring’s electron-withdrawing nature activates the adjacent carbonyl for attack.

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity. The 2-oxo group directs nucleophiles to the C3 position of the benzothiazole ring .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Parameters: grid size 60×60×60 Å, Lamarckian GA.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions: hydrogen bonding between the methoxyphenyl group and Thr766, hydrophobic contacts with the benzothiazole ring .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology :

- Dose-Response Profiling : Test across a wide concentration range (0.1–100 μM) in multiple cell lines (e.g., HeLa, RAW 264.7). Use ANOVA to identify IC variability sources.

- Off-Target Screening : Employ kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.